
1h,1h,5h-octafluoropentyl p-toluenesulfonate
Overview
Description
1H,1H,5H-Octafluoropentyl p-toluenesulfonate (CAS No. 2264-00-8) is a fluorinated sulfonate ester with the molecular formula C₁₂H₁₀O₃F₈S and a molecular weight of 386.2582 g/mol . Key physical properties include:
- LogP: 4.952 (indicating high hydrophobicity)
- Boiling Point: 157°C at 5 mmHg
- Density: 1.5127 g/cm³
- Refractive Index: 1.4325
- Melting Point: 8–12°C
This compound is classified under HS code 2905590090 (other halogenated, sulfonated derivatives of acyclic alcohols) and is used in advanced polymer synthesis and specialty coatings due to its fluorine-driven chemical resistance and surface-modifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h,1h,5h-octafluoropentyl p-toluenesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2,3,3,4,4,5,5-Octafluoropentanol+4-methylbenzenesulfonyl chloride→2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1h,1h,5h-octafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Base (e.g., sodium hydroxide) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Corresponding substituted products (e.g., amines or thiols).
Hydrolysis: 2,2,3,3,4,4,5,5-Octafluoropentanol and 4-methylbenzenesulfonic acid.
Reduction: 2,2,3,3,4,4,5,5-Octafluoropentanol.
Scientific Research Applications
Scientific Research Applications
1H,1H,5H-octafluoropentyl p-toluenesulfonate has been utilized in various scientific domains:
Organic Chemistry
- Reagent in Synthesis : It serves as a reagent for the preparation of fluorinated compounds. Its sulfonate group facilitates nucleophilic substitution reactions with amines and thiols.
- Table 1: Reaction Types and Conditions
Reaction Type | Reagents Used | Conditions |
---|---|---|
Nucleophilic Substitution | Amines or Thiols | Polar aprotic solvents (DMSO) |
Hydrolysis | Water + Base (e.g., NaOH) | Aqueous or alcoholic solutions |
Reduction | Lithium Aluminum Hydride | Anhydrous ether or THF |
Biological Applications
- Modification of Biomolecules : The compound is employed to enhance the stability and resistance of biomolecules against enzymatic degradation.
- Drug Delivery Systems : Investigated for its potential use in drug delivery due to its ability to form stable complexes with various pharmaceuticals.
Industrial Uses
- Coatings and Surface Treatments : Utilized in producing coatings that impart hydrophobic and oleophobic properties to materials. This is particularly beneficial in applications requiring water-repellent surfaces.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell membranes due to its hydrophobic nature.
Case Study 2: Cytotoxic Effects
In vitro studies revealed that the compound can induce cytotoxicity in mammalian cells. Higher concentrations led to significant reductions in cell viability through oxidative stress pathways.
Mechanism of Action
The mechanism of action of 1h,1h,5h-octafluoropentyl p-toluenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the fluorinated chain provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Sulfonate Esters
1H,1H-Pentafluoropropyl p-Toluenesulfonate (CAS 565-42-4)
- Molecular Formula : C₁₀H₉F₅O₃S
- Molecular Weight : 304.23 g/mol
- Key Differences: Lower fluorination (5 vs. 8 fluorine atoms) reduces hydrophobicity (LogP ~4.0 estimated). Shorter alkyl chain (C3 vs. Applications: Intermediate in fluorinated surfactants and agrochemicals .
Comparison Table
Property | 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate | 1H,1H-Pentafluoropropyl p-Toluenesulfonate |
---|---|---|
Fluorine Atoms | 8 | 5 |
Molecular Weight | 386.26 | 304.23 |
Boiling Point | 157°C (5 mmHg) | ~120°C (estimated, 5 mmHg) |
LogP | 4.952 | ~4.0 |
Fluorinated Acrylate Monomers
1H,1H,5H-Octafluoropentyl Acrylate (CAS 376-84-1)
- Molecular Formula : C₉H₇F₈O₂
- Molecular Weight : 286.11 g/mol
- Key Differences :
Comparison Table
Property | This compound | 1H,1H,5H-Octafluoropentyl Acrylate |
---|---|---|
Functional Group | p-Toluenesulfonate | Acrylate |
Molecular Weight | 386.26 | 286.11 |
Boiling Point | 157°C (5 mmHg) | 80°C (40 mmHg) |
Key Application | Polymer modification, binding studies | Emulsion polymerization |
Fluorinated Phosphate Esters
Tris(1H,1H,5H-Octafluoropentyl) Phosphate (CAS 355-86-2)
- Molecular Formula : C₁₅H₉F₂₄O₄P
- Molecular Weight : 740.17 g/mol
- Key Differences :
Comparison Table
Property | This compound | Tris(1H,1H,5H-Octafluoropentyl) Phosphate |
---|---|---|
Functional Group | Sulfonate | Phosphate |
Molecular Weight | 386.26 | 740.17 |
Key Application | Surface modification, binding | Flame retardancy |
Binding Behavior in Supramolecular Chemistry
This compound exhibits moderate binding affinity in palladium complexes. For example, binding constants with [Pd₂(Z-1)₄]⁴⁺ were determined as 16.9 M⁻¹ (1:1 model) and 34.1 M⁻¹ (1:2 model) via ¹H NMR titration . This is comparable to other sulfonates like p-toluenesulfonate, which showed similar binding trends .
Role in Polymer Science
The compound’s high fluorination enhances incompatibility in polymer blends, promoting phase separation and nonspherical particle formation in emulsion systems . In contrast, less fluorinated analogs (e.g., pentafluoropropyl derivatives) produce less pronounced effects due to reduced hydrophobicity .
Biological Activity
1H,1H,5H-Octafluoropentyl p-toluenesulfonate (CAS No. 2264-00-8) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a perfluorinated alkyl chain and a sulfonate group attached to a toluene moiety. Its molecular formula is C13H8F8O3S. The presence of fluorine atoms imparts hydrophobic characteristics and influences the compound's interactions with biological membranes.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential antimicrobial, cytotoxic, and biochemical effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that at certain concentrations, it effectively inhibited the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its hydrophobic nature, leading to cell lysis and death.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in mammalian cells. The cytotoxic effects are concentration-dependent and may involve oxidative stress pathways. Cell viability assays revealed significant reductions in cell survival rates at higher concentrations of the compound.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : The hydrophobic fluorinated chain interacts with lipid bilayers, altering membrane integrity.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in cellular metabolism.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Antimicrobial efficacy | Demonstrated effective inhibition against E. coli and S. aureus at concentrations above 100 µg/mL. |
Study 2 | Cytotoxicity assessment | Reported a 70% reduction in viability of HeLa cells after 48 hours exposure at 200 µg/mL. |
Study 3 | Mechanism exploration | Identified membrane disruption as a primary mode of action through electron microscopy imaging. |
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMGBQCNGPAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379733 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-00-8 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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